molecular formula C6H2Cl3NO4S B2664712 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride CAS No. 949-30-4

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2664712
CAS No.: 949-30-4
M. Wt: 290.5
InChI Key: ASQPQOPGTPNBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2(NO2)SO2Cl. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

The synthesis of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dichlorobenzene followed by sulfonation and chlorination. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by treatment with chlorosulfonic acid for sulfonation .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It serves as a building block in the synthesis of certain drugs and active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQPQOPGTPNBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloronitrobenzene (10 g, 52 mmol) was added ClSO3H (8 ml, 120 mmol) dropwise under ice-water bath. The mixture was stirred at 130° C. for 26 h. The mixture was cooled to rt and poured onto ice-water. The resulting precipitates were collected by filtration and dried under reduced pressure to give 9 g (60%) of the title compound as brown solids.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
60%

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